![molecular formula C25H31NO11 B14132065 methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate CAS No. 309964-74-7](/img/structure/B14132065.png)
methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with multiple acetyloxy groups and a phenylalanine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate typically involves multiple steps, starting with the preparation of the cyclohexyl ring with acetyloxy groups. This can be achieved through acetylation reactions using acetic anhydride and a suitable catalyst. The phenylalanine derivative is then introduced through a coupling reaction, often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy groups may facilitate binding to active sites, while the phenylalanine derivative can interact with hydrophobic pockets. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl N-{[1,3,4,5-tetrakis(hydroxy)cyclohexyl]carbonyl}-L-phenylalaninate
- Methyl N-{[1,3,4,5-tetrakis(methoxy)cyclohexyl]carbonyl}-L-phenylalaninate
- Methyl N-{[1,3,4,5-tetrakis(ethoxy)cyclohexyl]carbonyl}-L-phenylalaninate
Uniqueness
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate is unique due to its specific acetyloxy substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and reactivity compared to similar compounds with different substituents.
特性
CAS番号 |
309964-74-7 |
|---|---|
分子式 |
C25H31NO11 |
分子量 |
521.5 g/mol |
IUPAC名 |
methyl (2S)-3-phenyl-2-[(1,3,4,5-tetraacetyloxycyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C25H31NO11/c1-14(27)34-20-12-25(37-17(4)30,13-21(35-15(2)28)22(20)36-16(3)29)24(32)26-19(23(31)33-5)11-18-9-7-6-8-10-18/h6-10,19-22H,11-13H2,1-5H3,(H,26,32)/t19-,20?,21?,22?,25?/m0/s1 |
InChIキー |
RAULZWBDMGIBHY-HMNVQUIHSA-N |
異性体SMILES |
CC(=O)OC1CC(CC(C1OC(=O)C)OC(=O)C)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC(=O)C |
正規SMILES |
CC(=O)OC1CC(CC(C1OC(=O)C)OC(=O)C)(C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


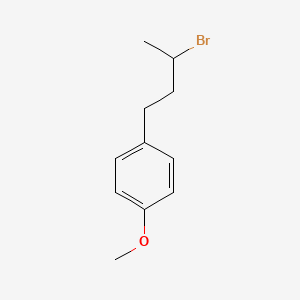
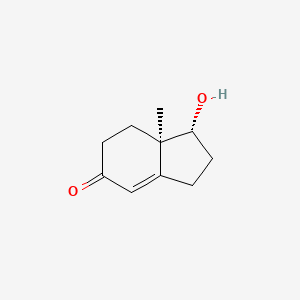
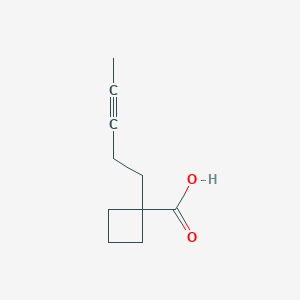
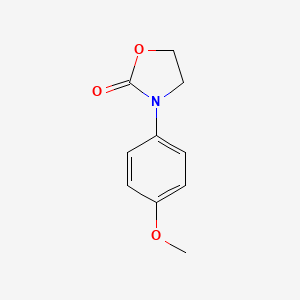
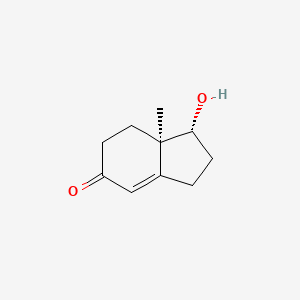
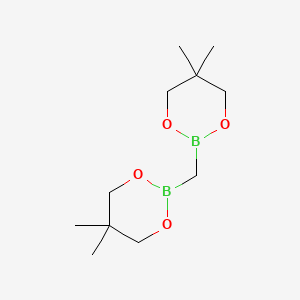
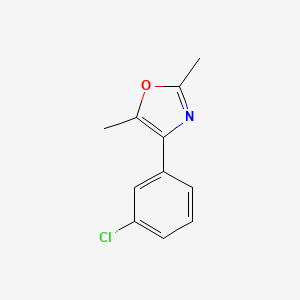
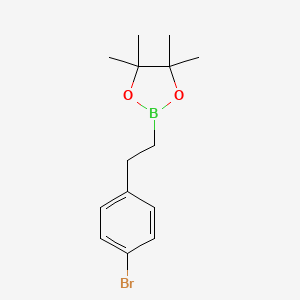

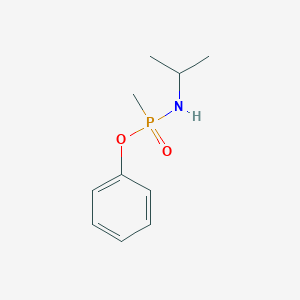
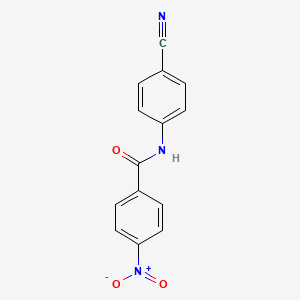
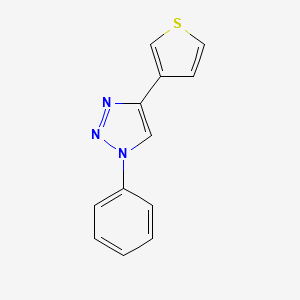
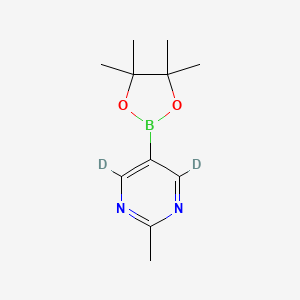
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)
